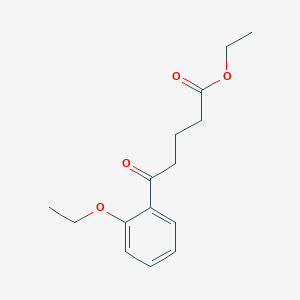

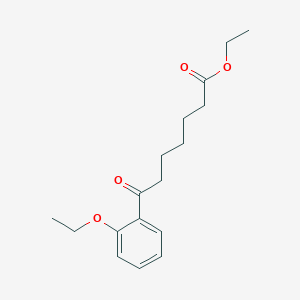

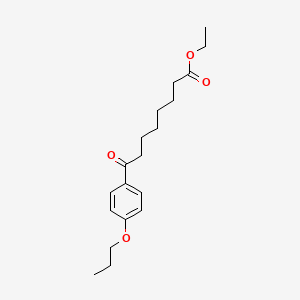

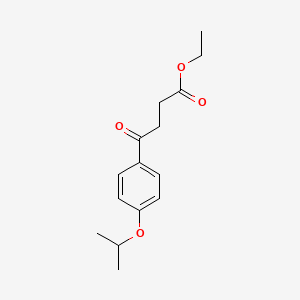

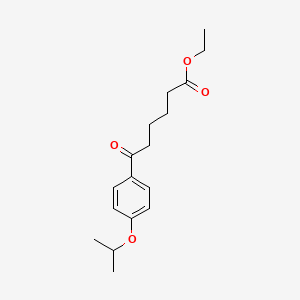

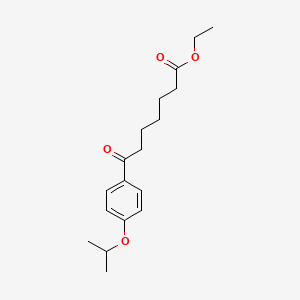

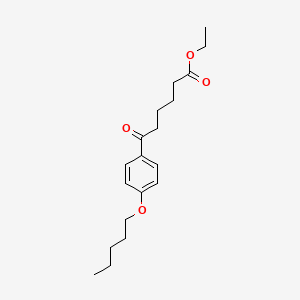

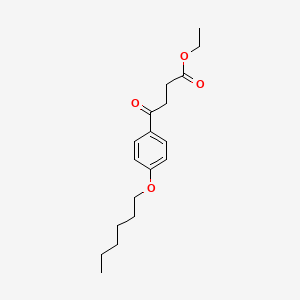

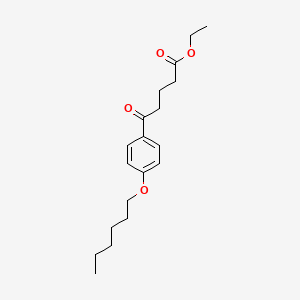

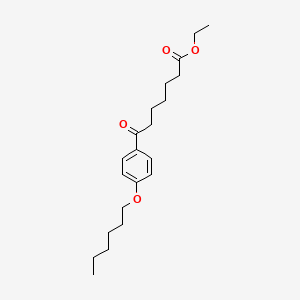

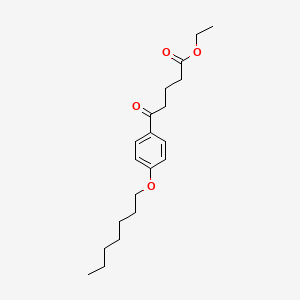

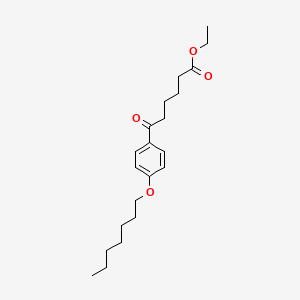

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, also known as ethyl 4-chloro-2-methoxybenzoate, is an organic compound belonging to the class of esters. It is a colorless solid that is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a common intermediate in the synthesis of drugs, dyes, and other organic compounds. Additionally, ethyl 4-chloro-2-methoxybenzoate is a widely used reagent in the laboratory, with a variety of applications in organic synthesis and analytical chemistry.

Scientific Research Applications

Enzymatic Reduction and Biocatalysis

Enzymatic Reduction in Organic Solvent-Water Systems

Ethyl 4-chloro-3-oxobutanoate undergoes enzymatic reduction in an organic solvent-water diphasic system. This process involves using an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase for NADPH recycling, leading to the production of ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (Shimizu et al., 1990).

Production via Escherichia coli Transformants

Escherichia coli cells transformed with the aldehyde reductase gene from Sporobolomyces salmonicolor have been used to efficiently convert ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. This process also highlights the use of a two-phase system for improved stability and yield (Kataoka et al., 1997).

Advancements in Biocatalysis for Production

Recent studies have focused on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor for chiral drugs. This involves using biocatalysis for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, offering advantages such as high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).

Chemical Reactions and Synthesis

Knoevenagel Condensation in Ionic Liquids

The compound has been used in Knoevenagel condensation reactions with aromatic aldehydes in ionic liquids, yielding ethyl 2-chloroacetyl-3-arylpropenoates. This method offers a greener alternative to traditional solvent-based approaches (Paula et al., 2012).

Formation of Various Derivatives through Reactions

Ethyl 4-chloro-3-oxobutanoate reacts with diethyl malonate and other compounds to form diverse derivatives. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Kato, Kimura, & Tanji, 1978).

Boric Acid-Catalyzed Synthesis in Aqueous Medium

The compound has been used in a boric acid-catalyzed multi-component reaction in an aqueous medium to synthesize 4H-isoxazol-5-ones. This represents a clean, efficient, and environmentally friendly synthesis method (Kiyani & Ghorbani, 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzene derivatives, are known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with aromatic systems in biological targets.

Mode of Action

A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds that undergo electrophilic aromatic substitution can influence a variety of biochemical pathways, depending on the nature of the electrophile and the specific site of substitution on the aromatic ring .

Result of Action

The electrophilic aromatic substitution process can lead to the formation of various substituted benzene derivatives, which can have diverse biological effects depending on their specific structures .

properties

IUPAC Name |

ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPVNKISEDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247535 |

Source

|

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate | |

CAS RN |

951886-50-3 |

Source

|

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.